6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
Description
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Properties
CAS No. |
327039-15-6 |
|---|---|
Molecular Formula |
C34H28BrN3O5 |
Molecular Weight |
638.518 |
IUPAC Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28BrN3O5/c1-41-28-16-22(17-29(42-2)32(28)43-3)34(40)38-27(20-10-6-4-7-11-20)19-26(37-38)31-30(21-12-8-5-9-13-21)24-18-23(35)14-15-25(24)36-33(31)39/h4-18,27H,19H2,1-3H3,(H,36,39) |
InChI Key |
XZKWKOUFRFHZHS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. Key steps often include:
- Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate ketones or aldehydes.
- Quinoline Structure Introduction : Employing cyclization methods to incorporate the quinoline moiety.
- Bromination : Introducing the bromine substituent at the 6-position of the quinoline ring.
Anticancer Properties
Research indicates that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in various cancer cell lines. A study highlighted that pyrazole derivatives could effectively reduce cell viability in breast and prostate cancer models by modulating apoptosis-related proteins .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by studies showing that related pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways. For example, certain pyrazole derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory activity . This suggests that our compound could similarly modulate inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. Pyrazole derivatives have shown activity against a range of bacterial strains, including E. coli and S. aureus. In vitro studies have reported that modifications to the pyrazole structure enhance antimicrobial properties, indicating that our compound may also possess similar capabilities .
Neuroprotective Effects
Emerging studies suggest that certain quinoline and pyrazole derivatives exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
